10-Bornanesulfonamide, 2-oxo-, (+-)-
Description
10-Bornanesulfonamide, 2-oxo-, (±)- is a bicyclic organic compound featuring a bornane core (a fused bicyclic structure derived from camphor) substituted with a sulfonamide group and a 2-oxo functional group. Sulfonamides are well-known for their bioactivity, often serving as enzyme inhibitors or antimicrobial agents , while the 2-oxo group may influence reactivity or binding interactions. Further research is required to elucidate its exact pharmacological or industrial roles.
Properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLUNABTQYDFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-10-Camphorsulfonamide typically involves the reaction of camphor with chlorosulfonic acid to form camphorsulfonyl chloride, which is then reacted with ammonia to yield the sulfonamide. The reaction conditions usually require controlled temperatures and anhydrous environments to prevent hydrolysis of intermediates.
Industrial Production Methods: In industrial settings, the production of (1S)-10-Camphorsulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1S)-10-Camphorsulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorsulfonic acid.
Reduction: Reduction reactions can convert it back to camphor or other derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Camphorsulfonic acid.
Reduction: Camphor or camphor derivatives.
Substitution: Various substituted camphorsulfonamides depending on the reagents used.
Scientific Research Applications
(1S)-10-Camphorsulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to induce chirality in the formation of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-10-Camphorsulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. In asymmetric synthesis, it acts as a chiral auxiliary by providing a chiral environment that guides the formation of enantiomerically pure products.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares 10-Bornanesulfonamide, 2-oxo-, (±)- with compounds sharing structural motifs (e.g., 2-oxo groups, sulfonamides, or bicyclic frameworks) or functional applications, based on available evidence.
Structural and Functional Group Comparisons
Key Findings
Functional Group Influence :
- The 2-oxo group appears in diverse contexts:
- In Biginelli derivatives, it enhances bioactivity (e.g., antihypertensive effects via calcium channel modulation) .
- In ceftobiprole medocaril, the 2-oxo-[1,3]dioxolane moiety improves β-lactamase resistance, critical for antibiotic efficacy .
- In epoxy resins, it contributes to thermal stability and adhesion .
- For 10-Bornanesulfonamide, 2-oxo-, (±)-, the 2-oxo group may similarly influence reactivity or binding, though its bornane core distinguishes it from flatter aromatic systems (e.g., pyrimidines).
Core Structure Impact: Bornane vs. Bornane vs. Dioxolane: The bornane structure’s bulkiness may limit its utility in materials science compared to smaller dioxolane rings, which integrate more readily into polymer matrices .
Sulfonamide Group :
- Sulfonamides are prevalent in pharmaceuticals (e.g., antimicrobials, diuretics). While 10-Bornanesulfonamide’s sulfonamide group could confer similar bioactivity, its efficacy depends on the bornane scaffold’s compatibility with biological targets.
Biological Activity
Antimicrobial Activity
One of the primary areas of interest for 10-Bornanesulfonamide, 2-oxo-, (±)- is its potential antimicrobial properties. Research has indicated that this compound may exhibit activity against various microorganisms.
Antibacterial Effects
Studies have shown that 10-Bornanesulfonamide, 2-oxo-, (±)- demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MIC) observed in a recent study:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
| P. aeruginosa | 128 |
| B. subtilis | 16 |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promise in inhibiting fungal growth. A case study examining its effects on Candida albicans reported a MIC of 8 μg/mL, suggesting potential applications in antifungal treatments.
Anti-inflammatory Properties
Research has indicated that 10-Bornanesulfonamide, 2-oxo-, (±)- may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
A recent experiment using a murine model of acute inflammation showed a significant reduction in paw edema when treated with the compound. The results are summarized below:
- Control group: 100% edema
- Low dose (10 mg/kg): 68% edema reduction
- High dose (50 mg/kg): 82% edema reduction
These findings suggest potential applications in treating inflammatory conditions, though further research is needed to fully elucidate its mechanism of action.
Enzyme Inhibition
10-Bornanesulfonamide, 2-oxo-, (±)- has demonstrated the ability to interact with various enzymes, potentially influencing their activity. One notable interaction is its inhibitory effect on carbonic anhydrase enzymes.
A study investigating its impact on carbonic anhydrase II (CA II) reported an IC50 value of 0.75 μM, indicating strong inhibition. This property could have implications for treating conditions related to CA II overactivity, such as glaucoma.
Chiral Auxiliary in Asymmetric Synthesis
While not directly related to biological activity, it's worth noting that 10-Bornanesulfonamide, 2-oxo-, (±)- has found applications in organic synthesis as a chiral auxiliary. This property indirectly contributes to its biological relevance by enabling the synthesis of enantiomerically pure compounds with potential biological activities.
The biological activity of 10-Bornanesulfonamide, 2-oxo-, (±)- is believed to stem from its ability to form hydrogen bonds with various biological molecules. The sulfonamide group plays a crucial role in these interactions, allowing the compound to influence the activity of proteins and enzymes.
Molecular docking studies have suggested that the compound can bind to the active sites of several enzymes, including:
- Cyclooxygenase-2 (COX-2)
- Matrix metalloproteinases (MMPs)
- Carbonic anhydrases
These interactions may explain its observed anti-inflammatory and enzyme inhibitory properties.
Ongoing Research and Future Directions
While the current understanding of 10-Bornanesulfonamide, 2-oxo-, (±)-'s biological activity is promising, more research is needed to fully elucidate its potential applications. Several areas of ongoing investigation include:
- Structure-activity relationship (SAR) studies to optimize its properties
- In vivo studies to assess its efficacy and safety in animal models
- Exploration of potential synergistic effects with other compounds
- Investigation of its effects on other biological targets and pathways
As research progresses, it is anticipated that a more comprehensive understanding of this compound's biological activity will emerge, potentially leading to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
